(S)-3-(吡咯烷-2-甲酰胺基)丙酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

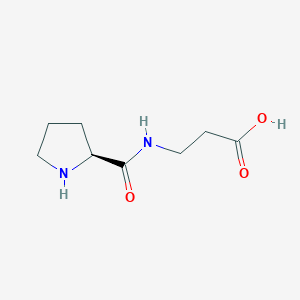

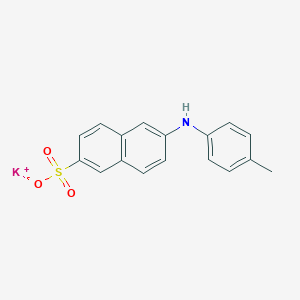

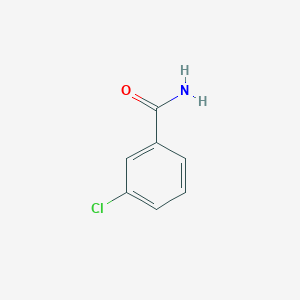

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid is a compound that features a pyrrolidine ring, which is a five-membered lactam (a cyclic amide), bonded to a propanoic acid moiety through an amide linkage. This structure is indicative of a molecule that could have applications in pharmaceutical chemistry due to the presence of both amide and carboxylic acid functional groups, which are commonly found in bioactive molecules.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, the synthesis of 3-(1-Ethyl-1H-pyrrole-2-carboxamido)propionic acid monohydrate involves the alkylation of a pyrrole derivative followed by saponification and acidification . Another related compound, 3-(Pyrrole-2'-carboxamido)propanoic acid, was synthesized from β-alanine methyl ester and 2-trichloroacetylpyrrole with subsequent saponification and acidification, yielding an 85.4% yield . These methods could potentially be adapted for the synthesis of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid by choosing appropriate starting materials and reaction conditions to incorporate the pyrrolidine ring.

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid has been determined using X-ray diffraction methods. For example, the crystal structure of 3-(pyrrole-2'-carboxamido)propanoic acid was found to be monoclinic with specific cell dimensions and space group C2/c . The compound consisted of a pyrrole ring linked to a propionic acid subchain by an amido bond. Although the exact structure of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid is not provided, it can be inferred that it would also exhibit hydrogen bonding and could form supramolecular layers similar to its pyrrole analogs.

Chemical Reactions Analysis

The chemical reactivity of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid can be anticipated based on the reactivity of its functional groups and related compounds. The amide bond is typically stable under physiological conditions, but it can participate in reactions under more strenuous conditions such as high temperatures or in the presence of strong acids or bases. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation reactions. The pyrrolidine ring can engage in reactions typical of lactams, such as ring-opening reactions under acidic or basic conditions.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid are not detailed in the provided papers, related compounds exhibit characteristics such as crystallinity, as evidenced by the ability to form a monohydrate crystal and the detailed crystallographic data provided for 3-(pyrrole-2'-carboxamido)propanoic acid . These properties suggest that (S)-3-(Pyrrolidine-2-carboxamido)propanoic acid would likely be crystalline in nature, with a propensity to form hydrogen bonds and possibly exhibit polymorphism. The presence of both hydrophilic (carboxylic acid) and hydrophobic (pyrrolidine ring) regions in the molecule suggests that it could have amphiphilic properties, which might affect its solubility and interaction with biological membranes.

科学研究应用

吡咯烷在药物发现中的作用

吡咯烷是 "(S)-3-(吡咯烷-2-甲酰胺基)丙酸" 的结构成分,由于其氮杂环,在药物化学中得到了广泛应用。该化合物特别有价值,因为它能够有效探索药效团空间,有助于立体化学,并增加三维分子覆盖率。研究人员强调了吡咯烷及其衍生物(包括脯氨酸衍生物)在设计具有靶向选择性的生物活性分子中的作用。吡咯烷衍生物的结构多功能性为新型治疗剂的开发做出了重大贡献,强调了立体异构性和取代基的空间取向在实现多样生物学特征中的重要性 (Li Petri 等,2021)。

生物技术从生物质中生产

乳酸是从生物质中提取的关键成分,因其在可生物降解聚合物的合成中以及作为绿色化学的前体而备受关注。它为衍生出包括丙酮酸、丙烯酸和乳酸酯在内的各种化学物质奠定了基础。这展示了羧酸衍生物(如 "(S)-3-(吡咯烷-2-甲酰胺基)丙酸")在从可再生资源中生产增值化学品中的生物技术应用,强调了此类化合物在可持续化学和工业应用中的潜力 (Gao 等,2011)。

在植物防御机制中的作用

对植物对病原体的防御机制的研究已经确定了脯氨酸及其代谢过程的作用,突出了吡咯烷-5-羧酸盐 (P5C) 的重要性,它是脯氨酸生物合成和分解代谢的中间产物。这阐明了像 "(S)-3-(吡咯烷-2-甲酰胺基)丙酸" 这样的化合物在增强对植物-病原体相互作用的理解以及开发新的农业策略以对抗疾病方面的生物学重要性 (Qamar 等,2015)。

了解生物催化剂抑制

已知羧酸,包括类似于 "(S)-3-(吡咯烷-2-甲酰胺基)丙酸" 的衍生物,在低于所需产率的浓度下抑制微生物生物催化剂。这种抑制作用会影响细胞膜和内部 pH 值,给微生物工程带来挑战。了解羧酸的抑制机制有助于设计用于工业应用的强大微生物菌株,强调此类化合物在生物技术研究和开发中的重要性 (Jarboe 等,2013)。

安全和危害

This section would detail any risks associated with handling or exposure to the compound, including toxicity, flammability, and environmental impact. It would also include appropriate safety precautions and first aid measures.

未来方向

This would involve a discussion of potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties or mechanism of action.

I hope this general outline is helpful. If you have a specific compound or topic in mind, please provide more details so I can give a more targeted response.

属性

IUPAC Name |

3-[[(2S)-pyrrolidine-2-carbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O3/c11-7(12)3-5-10-8(13)6-2-1-4-9-6/h6,9H,1-5H2,(H,10,13)(H,11,12)/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PALCOTPJCVREEI-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-3-(Pyrrolidine-2-carboxamido)propanoic acid | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,3R,4S)-3-[(2E,4E,6E,8E,10Z,12S,17R,18S,19R,20E)-19-carbamoyloxy-11,18-dichloro-13,14,17-trihydroxy-6,12-dimethyl-15-oxotricosa-2,4,6,8,10,20-hexaenoyl]oxy-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B146233.png)